molecular formula C10H9N B8807721 2-(4-Ethenylphenyl)acetonitrile

2-(4-Ethenylphenyl)acetonitrile

Cat. No. B8807721
M. Wt: 143.18 g/mol
InChI Key: DUIIPHYNGUDOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743881B2

Procedure details

In a 500 μl 4-opening flask equipped with a stirring bar, 49.01 g of sodium cyanide was mixed with 70.07 g of water and 50.96 g of ethanol. Then, the temperature of the flask was elevated to 60° C. and the sodium cyanide was completely dissolved. To said solution; 87.50 g of 4-chloromethylstyrene was slowly added and it was reacted for 3 hours while stirring and maintaining the reaction temperature within 60-70° C. When the reaction terminated, said solution was cooled to 40° C., and 100 g of diethylether was added and the diethylether layer was separated. The separated organic layer was extracted with 300 g of water three times, and the water layer was extracted with 50 g of diethylether and was combined with said organic layer. The separated obtained organic layer was dried with magnesium sulfate for one day, and then the organic solvent was removed using an evaporator to obtain the product 4-cyanomethylstyrene. The yield of the product was 80%, and the product was a deep purple color.
Quantity
49.01 g
Type
reactant
Reaction Step One
Name
Quantity
70.07 g
Type
reactant
Reaction Step One
Quantity
50.96 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O.Cl[CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1>C(O)C>[C:1]([CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
49.01 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
70.07 g
Type
reactant
Smiles
O
Name
Quantity
50.96 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
ClCC1=CC=C(C=C)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 μl 4-opening flask equipped with a stirring bar
CUSTOM
Type
CUSTOM
Details
was elevated to 60° C.
CUSTOM
Type
CUSTOM
Details
it was reacted for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
When the reaction terminated
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 40° C.
ADDITION
Type
ADDITION
Details
100 g of diethylether was added
CUSTOM
Type
CUSTOM
Details
the diethylether layer was separated
EXTRACTION
Type
EXTRACTION
Details
The separated organic layer was extracted with 300 g of water three times
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 50 g of diethylether
CUSTOM
Type
CUSTOM
Details
The separated obtained organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.